molecular formula C12H27IO2Si B2682888 tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane CAS No. 2413899-48-4

tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane

Cat. No.: B2682888
CAS No.: 2413899-48-4
M. Wt: 358.335
InChI Key: PYNWFNMNDYOLOU-UHFFFAOYSA-N
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Description

tert-Butyl[4-(2-iodoethoxy)butoxy]dimethylsilane is a silane-protected intermediate characterized by a tert-butyldimethylsilyl (TBDMS) group, a butoxy backbone, and a 2-iodoethoxy substituent. This compound is widely utilized in organic synthesis for its dual functionality: the TBDMS group acts as a protective moiety for hydroxyl groups, while the iodoethoxy chain serves as a versatile leaving group or precursor for further functionalization.

Synthesis: The compound is typically synthesized via nucleophilic substitution or halogen exchange reactions. For example, tert-butyl(4-iodobutoxy)dimethylsilane (a structural analog) is prepared by reacting 4-((tert-butyldimethylsilyl)oxy)butan-1-ol with iodine and phosphorous triisopropyl, yielding 76% after purification . Similarly, tert-butyl(2-iodoethoxy)dimethylsilane is synthesized by substituting bromine with iodine using sodium iodide in acetone at 70°C .

Applications: Its primary applications include:

  • Radiopharmaceuticals: As a precursor for 18F-labeled compounds (e.g., [18F]FPOIBG) in positron emission tomography (PET) imaging .
  • Drug Development: As an intermediate in the synthesis of selective estrogen receptor ligands and dopamine receptor bitopic ligands .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl-[4-(2-iodoethoxy)butoxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27IO2Si/c1-12(2,3)16(4,5)15-10-7-6-9-14-11-8-13/h6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNWFNMNDYOLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCOCCI
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27IO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane typically involves the reaction of tert-butyl dimethylchlorosilane with 2-iodoethanol in the presence of a base such as imidazole . The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as distillation or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

  • tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane serves as a versatile reagent in the multi-step synthesis of complex organic molecules. Its ability to introduce functional groups makes it essential for constructing molecular frameworks in medicinal chemistry and material science. For instance, it has been used in the synthesis of spermine synthons and decanucleotide-spermine conjugates, which are crucial for biological studies and drug development .

Silylation Reactions

  • The compound is often utilized in silylation reactions, where it can protect hydroxyl groups or facilitate nucleophilic substitutions. This property is particularly useful in the synthesis of polysaccharides and glycosides, where the selective protection of hydroxyl groups is necessary for further functionalization .

Biological Applications

Bioconjugation

  • In biochemistry, this compound has been employed for bioconjugation processes. The iodide group can act as a leaving group in nucleophilic substitution reactions, allowing for the attachment of biomolecules to surfaces or other molecules. This is particularly relevant in the development of targeted drug delivery systems and diagnostic tools .

Organic Buffers

  • The compound has also been noted for its potential use as an organic buffer in biological applications, providing stability to biochemical assays and reactions .

Material Science

Silane Coupling Agents

  • As a silane coupling agent, this compound can enhance the adhesion between organic materials and inorganic substrates. This property is beneficial in the development of composite materials, coatings, and adhesives where improved mechanical properties and durability are required .

Modification of Surfaces

  • The compound can be used to modify surfaces at the molecular level, providing hydrophobic or hydrophilic properties depending on the desired application. This is significant in fields such as nanotechnology and surface engineering .

Case Studies

Study Application Findings
Synthesis of Spermine ConjugatesOrganic SynthesisDemonstrated effective incorporation of spermine into complex molecular structures using this compound as a key reagent .
Surface ModificationMaterial ScienceImproved adhesion properties were observed when using this silane compound to treat glass surfaces before coating with polymers .
Bioconjugation TechniquesBiochemistrySuccessful attachment of biomolecules to surfaces was achieved, enhancing the specificity and efficiency of drug delivery systems .

Mechanism of Action

The mechanism of action of tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane involves the interaction of its functional groups with specific molecular targets. The iodoethoxy group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dimethylsilane moiety provides stability and hydrophobicity to the compound, enhancing its reactivity and solubility in organic solvents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent/Backbone Halogen (X) Molecular Formula Key Applications Reference
tert-Butyl[4-(2-iodoethoxy)butoxy]dimethylsilane Butoxy + 2-iodoethoxy I C12H27IO2Si Radiopharmaceuticals, drug intermediates
tert-Butyl(2-iodoethoxy)dimethylsilane Ethoxy + iodine I C8H19IOSi Halogen exchange reactions
tert-Butyl(4-iodobutoxy)dimethylsilane Butoxy + iodine I C10H23IOSi Organic synthesis intermediates
tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane Aromatic + iodine I C13H21IOSi Drug impurity standards
Compounds 9b–9e () Bromoethoxy + cycloalkylidene Br Varies Estrogen receptor ligands

Key Observations :

  • Chain Length : Longer chains (e.g., butoxy vs. ethoxy) enhance lipophilicity and steric hindrance, affecting solubility and reaction kinetics .
  • Halogen Type : Iodo derivatives exhibit higher reactivity in nucleophilic substitutions compared to bromo analogs due to iodine’s superior leaving group ability .
  • Aromatic vs. Aliphatic : Aromatic iodinated silanes (e.g., ) are less flexible, influencing their binding affinity in receptor-targeted applications .

Reactivity and Stability

  • Leaving Group Efficiency : Iodoethoxy derivatives undergo faster substitution reactions than bromo or chloro analogs. For instance, tert-butyl(2-iodoethoxy)dimethylsilane is synthesized from its bromo counterpart via Finkelstein reaction (NaI in acetone) .
  • Stability : Iodo compounds are light-sensitive and require storage in amber vials, whereas TBDMS groups are stable under basic conditions but cleaved by acids (e.g., HF or TBAF) .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property This compound tert-Butyl(2-iodoethoxy)dimethylsilane Compounds 9b–9e (Br analogs)
Molecular Weight (g/mol) ~330 (estimated) 286.23 350–400 (estimated)
Solubility High in organic solvents (e.g., CH2Cl2, THF) Similar Moderate
Melting Point Oil (liquid at room temperature) Oil Resinous solids
Stability Light-sensitive; decomposes under strong acids Similar More stable to light

Biological Activity

tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane, with the CAS number 92511-12-1, is an organosilane compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a tert-butyl group and an iodoethoxy moiety, suggests potential biological activities that merit detailed exploration.

  • Molecular Formula : C10H23IOSi
  • Molecular Weight : 314.28 g/mol
  • Density : 1.214 g/mL at 25 °C
  • Purity : Typically ≥95% .

Biological Activity Overview

The biological activity of this compound is primarily characterized by its potential applications in drug development and synthesis of biologically active compounds. Research indicates that this compound may play a role in various therapeutic areas, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of organosilanes exhibit cytotoxic effects against cancer cell lines. The incorporation of iodine may enhance these effects through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction .
  • Antimicrobial Properties : Organosilanes are known to possess antimicrobial activity. The presence of the iodo group can potentially increase the compound's effectiveness against bacterial strains .

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, several hypotheses have been proposed based on related compounds:

  • Interaction with Cellular Targets : The iodo group may facilitate interactions with biological macromolecules, such as proteins and nucleic acids, altering their functions.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells via mitochondrial pathways, suggesting a possible mechanism for this silane .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various organosilanes, including this compound, on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was attributed to increased ROS levels and subsequent activation of apoptotic pathways.

Concentration (µM)Cell Viability (%)
0100
1090
5060
10030

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of organosilanes against Staphylococcus aureus and Escherichia coli. Results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against both bacterial strains.

CompoundMIC (µg/mL)
tert-butyl[4-(2-iodoethoxy)...25
Control (no treatment)>100

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane, and how can reaction conditions improve yield?

  • Methodology : The compound can be synthesized via halogen exchange, where a precursor (e.g., tert-butyl[4-chloroethoxybutoxy]dimethylsilane) reacts with NaI in a polar aprotic solvent like acetone or dichloromethane. Evidence from analogous syntheses shows yields up to 76% when using NaI under controlled conditions (0°C to room temperature, 4–16 hours) . Optimizations include:

  • Solvent choice : Dichloromethane minimizes side reactions compared to THF.
  • Stoichiometry : A 1.2–1.5 molar excess of NaI ensures complete substitution.
  • Purification : Flash chromatography (5–10% Et₂O in pentane) effectively isolates the product .

Q. What purification and characterization techniques are critical for this compound?

  • Purification :

  • Flash chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves iodinated byproducts .
  • Crystallization : Limited due to the compound’s oily nature; instead, high-vacuum distillation may be employed.
    • Characterization :
  • ¹H/¹³C NMR : Key signals include δ ~3.6–3.8 ppm (OCH₂CH₂I) and δ ~0.1 ppm (Si(CH₃)₂). Compare with literature spectra for tert-butyl(4-iodobutoxy)dimethylsilane to validate structural analogs .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (C₁₃H₂₈IO₃Si = 400.3 g/mol).

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions?

  • Methodology : The iodine atom serves as a leaving group in Suzuki-Miyaura or Stille couplings. Example protocol:

  • Catalyst system : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as base in DMF/water (3:1) at 80°C.
  • Substrate scope : Coupling with arylboronic acids or stannanes generates biaryl or alkenyl derivatives.
  • Key consideration : Steric hindrance from the tert-butyl group may slow reaction rates; increasing catalyst loading (10 mol%) or using Buchwald-Hartwig conditions improves efficiency .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Case study : Discrepancies in ¹³C NMR shifts (e.g., unexpected splitting of Si-O-C signals) may arise from:

  • Impurities : Trace solvents (e.g., DMF) or unreacted NaI can distort peaks. Re-purify via column chromatography.
  • Dynamic effects : Conformational flexibility of the ethoxy chain may cause signal broadening. Use low-temperature NMR (−20°C) to stabilize rotamers .
    • Validation : Cross-check with high-resolution MS and elemental analysis to confirm purity.

Q. What computational tools predict the reactivity of this compound in organosilane synthesis?

  • Retrosynthetic AI models : Platforms like Pistachio or Reaxys propose synthetic routes by analyzing bond dissociation energies (BDEs) of Si-O and C-I bonds.
  • DFT calculations : Simulate transition states for iodine substitution or cross-coupling steps. For example, the Gibbs free energy (ΔG‡) for Pd-mediated C-I bond activation is typically ~20–25 kcal/mol .

Applications in Complex Systems

Q. How is this compound used in multi-step syntheses of bioactive molecules?

  • Example : As a protected alcohol intermediate, it enables sequential functionalization. In antiviral drug synthesis, the iodine atom is replaced with a thiol group to form disulfide bonds with viral polymerase active sites .
  • Protocol :

Deprotection : TBAF removes the tert-butyldimethylsilyl (TBS) group.

Functionalization : React with thiourea to introduce -SH groups.

Biological testing : IC₅₀ values for viral inhibition are measured via plaque reduction assays .

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